2-(2-Nitrophenyl)sulfonylbenzoic acid
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Overview
Description
2-(2-Nitrophenyl)sulfonylbenzoic acid is an organic compound with the molecular formula C13H9NO6S This compound is characterized by the presence of a nitrophenyl group and a sulfonylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)sulfonylbenzoic acid typically involves the reaction of 2-nitrobenzenesulfonyl chloride with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)sulfonylbenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Reduction: Formation of 2-(2-Aminophenyl)sulfonylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
2-(2-Nitrophenyl)sulfonylbenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)sulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The sulfonyl group can also participate in binding interactions with proteins and other biomolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-6-nitrophenol
- 2-Amino-2′-chloro-5-nitrobenzophenone
- 4-Chloro-3-[(3-nitrophenyl)amino]sulfonylbenzoic acid
Uniqueness
2-(2-Nitrophenyl)sulfonylbenzoic acid is unique due to its specific combination of a nitrophenyl group and a sulfonylbenzoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance compared to similar compounds .
Properties
IUPAC Name |
2-(2-nitrophenyl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEQJEQPTQHJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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